alpha-Glucose-1-phosphate dipotassium
Overview
Description
Alpha-Glucose-1-phosphate dipotassium: is an organic compound that belongs to the class of glucose phosphates. It is the dipotassium salt form of alpha-D-glucose-1-phosphate, which is the alpha-anomeric form of glucose containing a phosphate group on the primary carbon. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Alpha-Glucose-1-phosphate dipotassium primarily targets several enzymes, including Phosphomannomutase/phosphoglucomutase , Glycogen phosphorylase, muscle form , Maltodextrin phosphorylase , Glucose-1-phosphatase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in various biochemical processes, including glycogenolysis and the interconversion of glucose and galactose .
Mode of Action
The compound interacts with its targets by serving as a substrate for these enzymes. For instance, it is converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is produced from glycogen during glycogenolysis by the actions of glycogen phosphorylase . Its conversion to glucose-6-phosphate (G6P) by phosphoglucomutase allows for entry of the glucose molecule into metabolic pathways such as glycolysis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for various enzymes. For instance, in certain strains of Corynebacteria, glucose 1-phosphate has been shown to induce the build-up of starch-like inclusion bodies within the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is slightly soluble in water, with a solubility of 50 g/L . Therefore, the presence of water can affect its availability for interaction with its target enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Glucose-1-phosphate dipotassium can be synthesized by modifying the procedure of McCready et al. (1944). The synthesis involves the phosphorylation of glucose using a phosphorylating agent in the presence of potassium ions. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the dipotassium salt .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled reaction environments, and purification steps to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Alpha-Glucose-1-phosphate dipotassium undergoes various chemical reactions, including:
Phosphorylation: Conversion to glucose-6-phosphate by the enzyme phosphoglucomutase.
Glycogenolysis: Conversion to glucose-1-phosphate during glycogen breakdown by glycogen phosphorylase.
Common Reagents and Conditions:
Phosphorylating Agents: Used in the synthesis of the compound.
Major Products Formed:
Glucose-6-phosphate: Formed from the conversion of glucose-1-phosphate.
CDP-glucose: Formed by the enzyme alpha-D-Glucose-1-phosphate cytidylyltransferase
Scientific Research Applications
Chemistry: Alpha-Glucose-1-phosphate dipotassium is used as a reagent in various chemical reactions and studies involving carbohydrate chemistry and phosphorylation processes .
Biology: In biological research, it is used to study metabolic pathways involving glucose and glycogen. It serves as a substrate for enzymes like phosphoglucomutase and glycogen phosphorylase .
Medicine: The compound is used in studies related to glycogen storage diseases and other metabolic disorders. It helps in understanding the biochemical mechanisms underlying these conditions .
Industry: this compound is used in the production of biochemical reagents and as a component in cell culture media .
Comparison with Similar Compounds
Alpha-Glucose-1-phosphate disodium salt: Similar in structure but contains sodium ions instead of potassium.
Glucose-6-phosphate: Another phosphorylated form of glucose involved in metabolic pathways.
CDP-glucose: A deoxysugar formed from alpha-Glucose-1-phosphate
Uniqueness: Alpha-Glucose-1-phosphate dipotassium is unique due to its specific role in glucose metabolism and its use as a substrate for key enzymes involved in glycogenolysis and glycogenesis. Its dipotassium form provides distinct solubility and reactivity properties compared to its disodium counterpart .
Properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDZIIHRGYJAE-PKXGBZFFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11K2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-56-3 (Parent) | |
Record name | alpha-Glucose-1-phosphate dipotassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
336.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6736-77-2 | |
Record name | alpha-Glucose-1-phosphate dipotassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucose 1-(dipotassium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE DIPOTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW10Q965QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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